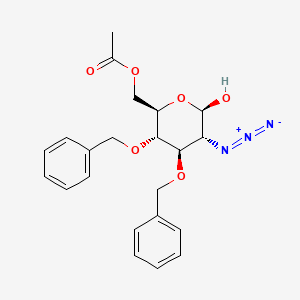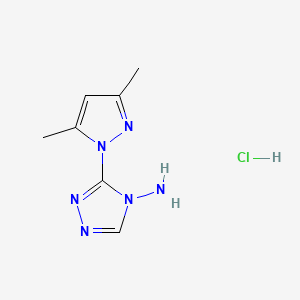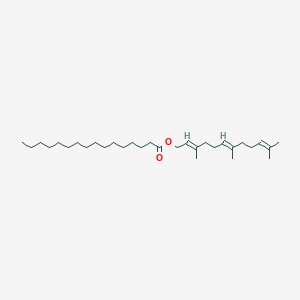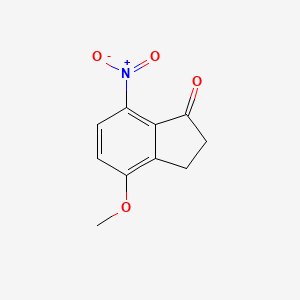
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate
Overview
Description
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbohydrate derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate involves its ability to selectively bind to specific proteins and enzymes. It has been shown to inhibit the activity of glycosidases, which are involved in several diseases, including lysosomal storage disorders and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of glycosidases, which are involved in the breakdown of complex carbohydrates. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate in lab experiments include its ability to selectively bind to specific proteins and enzymes, its versatility in terms of synthesis methods, and its potential applications in various fields. The limitations of using this compound include its toxicity at high concentrations and the need for careful handling and disposal.
Future Directions
The potential future directions for research involving 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate include its use as a therapeutic agent for various diseases, including lysosomal storage disorders and cancer. It may also be studied for its potential use in developing new diagnostic tools for detecting carbohydrate-protein interactions. Additionally, further research may be conducted to optimize the synthesis methods for this compound and to explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a carbohydrate derivative that has shown promising results in various scientific research applications. Its mechanism of action, physiological effects, and potential future directions make it a compound of interest for researchers in several fields.
Scientific Research Applications
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate has been studied extensively for its potential applications in various fields, including chemical biology, biochemistry, and medicinal chemistry. It has been used as a probe to study carbohydrate-protein interactions and has shown promising results in inhibiting the activity of enzymes involved in various diseases.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3/t18-,19-,20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFEMRXZMCDPE-ZGJYDULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)





![2-(8-Carbamoyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazin-3(4H)-yl)acetic acid](/img/structure/B3243475.png)




silane](/img/structure/B3243510.png)

